N-(2,5-difluorophenyl)-3-nitrobenzamide
Description
N-(2,5-difluorophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro (-NO₂) group at the meta position of the benzoyl ring and a 2,5-difluorophenyl substituent on the amide nitrogen. The presence of fluorine atoms and the nitro group enhances its polarity, influencing solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-4-5-11(15)12(7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHXCQSVRKXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-3-nitrobenzamide typically involves the reaction of 2,5-difluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: N-(2,5-difluorophenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-difluorophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The nitro group can undergo reduction within the biological environment, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Fluorine Substitution
- Positional Effects: The 2,5-difluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to mono-fluorinated analogues (e.g., N-(3-fluorophenyl)-4-nitrobenzenesulfonamide). Fluorine’s electron-withdrawing nature also influences electronic interactions with target proteins .
- Methyl groups may favor hydrophobic interactions, whereas fluorine enhances hydrogen bonding .
Nitro Group Positioning
- The nitro group at C3 (meta position) in the target compound contrasts with C4 (para) analogues (e.g., N-(3-fluorophenyl)-4-nitrobenzenesulfonamide). This positional shift can affect steric hindrance and electronic distribution, leading to divergent biological outcomes. For example, para-nitro derivatives often exhibit stronger π-π stacking interactions with aromatic residues in enzymes .
Pharmacological Potential vs. Sulfonamide Derivatives
While sulfonamide derivatives (e.g., N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide) demonstrate stronger antibacterial activity due to their sulfonamide backbone’s capacity to mimic enzyme substrates, benzamide derivatives like this compound may excel in selective enzyme inhibition. Computational studies suggest that benzamides exhibit higher specificity for kinases or proteases owing to their planar amide geometry .
Biological Activity
N-(2,5-difluorophenyl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a nitro group and a difluorophenyl moiety, which are critical for its biological activity. The presence of the nitro group often enhances the compound's reactivity and interaction with biological targets.
Structural Formula
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest its potential to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (A549).
The compound is believed to exert its anticancer effects through the following mechanisms:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests it may cause G0/G1 phase arrest in cancer cells.
- Inhibition of Key Pathways : It may inhibit pathways such as PI3K/AKT, which are often dysregulated in cancer.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Nitro compounds are known for their ability to disrupt bacterial DNA and inhibit growth.
Antimicrobial activity is often attributed to the reduction of nitro groups to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is common among nitro-containing antibiotics.
Anticancer Activity Data
The following table summarizes the IC50 values for this compound against various cancer cell lines:
Antimicrobial Activity Data
The compound's antimicrobial efficacy was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| E. coli | 16 | |
| S. aureus | 8 | |
| P. aeruginosa | 32 |
Case Study 1: Breast Cancer Treatment
In a study evaluating the efficacy of this compound on MDA-MB-231 cells, it was found that treatment led to significant apoptosis as evidenced by increased caspase-3 activity and reduced Bcl-2 expression. The study concluded that this compound could be developed as a potential therapeutic agent against triple-negative breast cancer (TNBC) due to its potent cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of this compound against common pathogens. The results indicated that the compound effectively inhibited growth at low concentrations, demonstrating its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics.
Q & A
Q. What are the key synthetic routes for N-(2,5-difluorophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-nitrobenzoyl chloride with 2,5-difluoroaniline under inert atmospheres (e.g., nitrogen) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Catalytic bases such as triethylamine are used to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Post-synthesis purification often employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Yield optimization (70–80%) requires precise temperature control (0–25°C) and stoichiometric ratios .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity, with fluorine substituents causing distinct splitting patterns in aromatic regions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 314.196 for C₁₃H₆F₄N₂O₃). Purity assessment uses reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Differential Scanning Calorimetry (DSC) may identify polymorphic forms, while X-ray crystallography resolves stereoelectronic effects of fluorine and nitro groups .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hygroscopicity. Stability studies recommend periodic HPLC analysis to detect decomposition products, particularly under elevated temperatures (>40°C) or high humidity (>60% RH) .
Advanced Research Questions
Q. How can researchers design biological assays to evaluate the compound’s mechanism of action?
Target engagement studies:
- Enzyme inhibition assays : Use fluorogenic substrates or radiometric assays (e.g., ³H-labeled cofactors) to measure IC₅₀ values against kinases or proteases.
- Receptor binding : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) and flow cytometry for cellular uptake.
- Cellular toxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis/necrosis. Correlate results with computational docking (e.g., AutoDock Vina) to map interactions at active sites .
Q. How should contradictions in solubility or bioactivity data be resolved?
- Solubility discrepancies : Compare multiple solvents (DMSO, PBS, ethanol) via nephelometry or UV/Vis spectroscopy. DSC and powder X-ray diffraction (PXRD) identify polymorphs affecting solubility.
- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target specificity. Statistical tools like Bland-Altman plots assess inter-lab reproducibility .
Q. What computational strategies predict the compound’s reactivity and metabolic pathways?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to hydrolysis or cytochrome P450-mediated oxidation.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability.
- Metabolite identification : In silico fragmentation (e.g., Mass Frontier) predicts Phase I/II metabolites, validated via LC-MS/MS in hepatocyte incubations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
